Fmoc-D-Nva-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

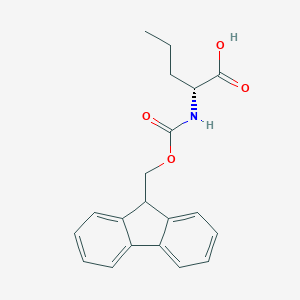

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJSEUVWWLFGV-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373244 | |

| Record name | Fmoc-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-24-6 | |

| Record name | Fmoc-D-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Nva-OH: Chemical Properties, Structure, and Application

Fmoc-D-Nva-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline, is a crucial building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its D-configuration offers resistance to enzymatic degradation, a desirable characteristic for therapeutic peptide development.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and a detailed protocol for its application in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

The molecular structure of this compound comprises a D-norvaline core, which is a non-polar amino acid, with a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to its α-amino group.[3] This Fmoc group is base-labile, allowing for its selective removal during the iterative process of peptide chain elongation.[3][4]

Systematic Name: (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentanoic acid.[5]

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[3][5] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 144701-24-6 | [3][6] |

| Molecular Formula | C₂₀H₂₁NO₄ | [3][6] |

| Molecular Weight | 339.39 g/mol | [3][6] |

| Appearance | White to slight yellow to beige powder | [5] |

| Melting Point | 152-154 °C | [3][5][6] |

| Solubility | Soluble in DMSO and other organic solvents like DMF. | [3][7] |

| Optical Rotation | [α] = 20 ± 2° D | [3] |

| Storage Temperature | 2-8°C | [5][6] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-norvaline residues in peptides via Fmoc-based solid-phase peptide synthesis. The Fmoc SPPS cycle involves a series of repetitive steps: deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and another washing step.[1][8]

Experimental Protocol for this compound Coupling in SPPS

The following is a detailed methodology for the incorporation of this compound into a peptide chain on a solid support.

1. Resin Preparation:

-

Swell the resin (e.g., Wang resin for C-terminal carboxylic acids or Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-Dimethylformamide (DMF) for at least 30 minutes to ensure efficient diffusion of reagents.[1][9]

2. Fmoc Deprotection:

-

Treat the resin-bound peptide with a 20% solution of piperidine in DMF.[8][9]

-

Agitate the mixture for 15-30 minutes at room temperature to facilitate the complete removal of the Fmoc group.[8][9]

-

Drain the reaction vessel and thoroughly wash the resin with DMF (5-7 times) to eliminate residual piperidine and the dibenzofulvene-piperidine adduct.[8]

3. Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-9 equivalents), to the solution and allow it to pre-activate for 2-5 minutes.[1][8]

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[1] Longer coupling times may be necessary to overcome any steric hindrance.[8]

4. Monitoring and Washing:

-

The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[8]

-

After the coupling is complete, drain the solution and wash the resin thoroughly with DMF to remove any unreacted amino acid and coupling reagents.[8]

5. Repetition and Cleavage:

-

Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.[1]

-

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[1]

Visualizing the SPPS Workflow

The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound (144701-24-6) for sale [vulcanchem.com]

- 4. chempep.com [chempep.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. Fmoc-Nva-OH Novabiochem 135112-28-6 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Fmoc-D-Nva-OH molecular weight and formula

This document provides a concise summary of the core physicochemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline (Fmoc-D-Nva-OH), a key reagent in solid-phase peptide synthesis.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are presented below. This data is critical for stoichiometric calculations in peptide synthesis, analytical characterization, and quality control.

| Property | Value | Citations |

| Molecular Formula | C₂₀H₂₁NO₄ | [1][2][3] |

| Molecular Weight | 339.39 g/mol | [1][2] |

| CAS Number | 144701-24-6 | [1][3] |

| Physical Appearance | White powder or crystalline solid | [1][4] |

| Melting Point | 152-154°C | [1][5] |

Experimental Protocols

The molecular weight and formula are fundamental properties derived from the compound's atomic composition. These values are typically confirmed experimentally using standard analytical techniques:

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the arrangement of atoms, thereby validating the molecular formula.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which provides an empirical formula that can be reconciled with the molecular formula.

Detailed protocols for these well-established techniques are standardized and widely available in analytical chemistry literature.

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Relationship between this compound and its molecular properties.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Nva-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline (Fmoc-D-Nva-OH), a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of non-proteinogenic amino acids like D-norvaline is a key strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity. This document details the chemical principles, experimental protocols, purification methods, and characterization of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 144701-24-6 | [1] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1] |

| Molecular Weight | 339.39 g/mol | [1] |

| Melting Point | 152-154 °C | [1] |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | |

| Storage Conditions | 2-8°C, sealed in a dry environment. | [1] |

Synthesis of this compound

The synthesis of this compound involves the protection of the α-amino group of D-norvaline with the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting D-norvaline with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated amino group of D-norvaline on the electrophilic carbonyl carbon of the Fmoc reagent.

Synthesis Pathway

Experimental Protocols

Two common methods for the synthesis of this compound are presented below. Fmoc-OSu is often preferred due to its greater stability and the formation of a water-soluble N-hydroxysuccinimide byproduct, which simplifies purification.

Method A: Using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

This protocol is adapted from a general procedure for the Fmoc protection of amino acids.[2]

Materials:

-

D-Norvaline

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of D-Norvaline: In a round-bottom flask, dissolve D-norvaline (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq). Stir until a clear solution is obtained.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the D-norvaline is consumed.

-

Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 1 M HCl. A white precipitate of this compound will form.

-

Extraction: Extract the product with ethyl acetate (3 x volume).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a white solid.

Method B: Using 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

This method is a classic Schotten-Baumann reaction adapted for Fmoc protection.[2]

Materials:

-

D-Norvaline

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of D-Norvaline: Dissolve D-norvaline (1.0 eq) in a 10% aqueous solution of sodium carbonate (2.2 eq).

-

Addition of Fmoc-Cl: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise while maintaining vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the product.

-

Extraction: Extract the product with ethyl acetate (3 x volume).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

| Parameter | Method A (Fmoc-OSu) | Method B (Fmoc-Cl) |

| Typical Yield | High (often >90%) | Generally high, but can be slightly lower due to side reactions |

| Purity (crude) | Generally high | May contain Fmoc-oligopeptide byproducts |

| Byproducts | N-hydroxysuccinimide (water-soluble) | Dibenzofulvene and its adducts |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any di- or tri-peptides that may have formed. The two primary methods for purification are recrystallization and High-Performance Liquid Chromatography (HPLC).

Purification Workflow

Experimental Protocols

Method 1: Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent system is critical. A common solvent system for Fmoc-amino acids is ethyl acetate/hexane or toluene.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

-

Drying: Dry the crystals under vacuum.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

For the highest purity, preparative RP-HPLC is the method of choice.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Method Development (Analytical Scale): Optimize the separation on an analytical C18 column to determine the appropriate gradient. A typical gradient for Fmoc-amino acids is a linear gradient of acetonitrile in water with 0.1% TFA.

-

Preparative Run: Scale up the optimized method to the preparative column.

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

| Method | Purity Achieved | Typical Recovery |

| Recrystallization | >98% | 70-90% |

| Preparative HPLC | >99.5% | 60-80% |

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the Fmoc group (aromatic protons between δ 7.3-7.8 ppm, and protons of the fluorenyl ring system) and the D-norvaline moiety (α-proton, and protons of the propyl side chain). |

| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the Fmoc and D-norvaline structures. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of this compound (339.15 g/mol for [M+H]⁺) should be observed. |

| Analytical HPLC | A single major peak with a purity of ≥98% is expected. |

| Melting Point | Should be within the range of 152-154 °C.[1] |

Conclusion

The synthesis and purification of this compound can be reliably achieved through standard organic chemistry procedures. The choice of synthesis and purification methods will depend on the desired scale, purity requirements, and available resources. Careful execution of the described protocols and thorough characterization are essential to ensure the high quality of this important building block for peptide synthesis.

References

An In-depth Technical Guide to Fmoc-D-Nva-OH (CAS: 144701-24-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Nva-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline), a crucial building block in peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide chemistry, offering detailed information on its properties, applications, and a representative experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS).

Core Properties and Specifications

This compound is a synthetic amino acid derivative widely utilized in the construction of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine allows for a stable and reversible method of peptide chain elongation.[1] Its D-configuration is of particular interest in drug design, as the incorporation of D-amino acids can significantly enhance peptide stability against enzymatic degradation. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 144701-24-6 | [1][2] |

| Molecular Formula | C20H21NO4 | [1][2] |

| Molecular Weight | 339.39 g/mol | [2][3] |

| Appearance | White to off-white powder/solid | [1][2][4] |

| Melting Point | 152-154 °C | [2][3][4] |

| Purity (HPLC) | ≥ 97% | [1] |

| Optical Rotation [α]20D | 20 ± 2 ° | [1] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [2][4] |

| Solubility | Soluble in DMF |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the custom synthesis of peptides.[5] In this methodology, the peptide chain is assembled in a stepwise manner while anchored to a solid support (resin). The Fmoc group provides protection to the N-terminus of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence.[5] The base-labile nature of the Fmoc group allows for its selective removal under mild conditions, typically with a solution of piperidine in a suitable solvent, without affecting the acid-labile side-chain protecting groups.[6][7]

The incorporation of D-norvaline, facilitated by this compound, is a strategic approach in medicinal chemistry to develop peptide-based therapeutics with improved pharmacokinetic profiles. Peptides containing D-amino acids often exhibit increased resistance to proteolysis, leading to a longer half-life in biological systems.[6]

Experimental Protocol: Incorporation of this compound via Manual Fmoc-SPPS

This section outlines a detailed, representative protocol for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis. The specific resin and subsequent amino acids will depend on the target peptide sequence.

Materials and Reagents:

-

This compound

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine)

-

Washing solvents (e.g., DMF, DCM, Isopropanol)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based with scavengers)

-

Reaction vessel

Procedure:

-

Resin Swelling: The resin is swelled in an appropriate solvent, typically DMF or DCM, for at least 30 minutes in the reaction vessel.[8]

-

Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.[9]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[10]

-

Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin substitution) is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, collidine).[10][11] The mixture is allowed to react for a few minutes.

-

Coupling: The activated this compound solution is added to the deprotected peptide-resin. The reaction vessel is agitated for 1-2 hours at room temperature to facilitate the coupling reaction.[6] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[10]

-

Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.[10]

-

Repeat Cycle: The deprotection, washing, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a strong acid cocktail, such as a mixture of TFA with scavengers (e.g., water, triisopropylsilane), for 2-3 hours.[7][12]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Experimental Workflow and Signaling Pathways

While this compound itself is a synthetic building block and not directly involved in biological signaling, the peptides synthesized using it can be designed to modulate a wide array of cellular signaling pathways. The incorporation of D-norvaline can influence the peptide's conformation and stability, making it a valuable tool for creating enzyme inhibitors, receptor antagonists, or antimicrobial agents.[5] The specific signaling pathway targeted is entirely dependent on the full sequence and three-dimensional structure of the final synthetic peptide.[5]

Below is a visualization of the core experimental workflow for solid-phase peptide synthesis incorporating this compound.

Caption: Workflow of Fmoc-Solid Phase Peptide Synthesis.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing D-norvaline. Its use in Fmoc-SPPS allows for the efficient and reliable production of custom peptides with enhanced stability, a critical attribute for the development of novel peptide-based therapeutics. This guide provides the foundational knowledge and a practical framework for the successful application of this compound in research and development settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 144701-24-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Overview of Custom Peptide Synthesis [peptide2.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Analysis of Fmoc-D-Nva-OH: A Technical Guide

Introduction

N-α-Fmoc-D-norvaline (Fmoc-D-Nva-OH) is a key building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the non-proteinogenic amino acid D-norvaline into peptide chains. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides stability during synthesis and is readily cleaved under basic conditions. Accurate characterization of this raw material is critical to ensure the identity and purity of the final peptide product. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for data acquisition.

Chemical Structure and Properties

-

Chemical Name: (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]pentanoic acid

-

Molecular Formula: C₂₀H₂₁NO₄[1]

-

Molecular Weight: 339.39 g/mol [1]

-

CAS Number: 144701-24-6[1]

Data Presentation

The following tables summarize the expected spectroscopic data for this compound. The NMR data is estimated based on typical values for Fmoc-protected amino acids and spectral prediction, as direct experimental data is not widely published.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.77 | d | 2H | Aromatic (Fmoc) |

| ~ 7.60 | d | 2H | Aromatic (Fmoc) |

| ~ 7.40 | t | 2H | Aromatic (Fmoc) |

| ~ 7.31 | t | 2H | Aromatic (Fmoc) |

| ~ 5.30 | d | 1H | NH (Amide) |

| ~ 4.40 | m | 2H | CH₂ (Fmoc) |

| ~ 4.22 | t | 1H | CH (Fmoc) |

| ~ 4.15 | m | 1H | α-CH (Norvaline) |

| ~ 1.80 - 1.60 | m | 2H | β-CH₂ (Norvaline) |

| ~ 1.40 - 1.20 | m | 2H | γ-CH₂ (Norvaline) |

| ~ 0.90 | t | 3H | δ-CH₃ (Norvaline) |

| ~ 10.5 (broad) | s | 1H | COOH |

Note: Predicted chemical shifts are for a CDCl₃ solvent and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 175-178 | COOH (Carboxylic Acid) |

| ~ 156 | C=O (Urethane) |

| ~ 144 | Aromatic C (Fmoc, quaternary) |

| ~ 141 | Aromatic C (Fmoc, quaternary) |

| ~ 128 | Aromatic CH (Fmoc) |

| ~ 127 | Aromatic CH (Fmoc) |

| ~ 125 | Aromatic CH (Fmoc) |

| ~ 120 | Aromatic CH (Fmoc) |

| ~ 67 | CH₂ (Fmoc) |

| ~ 54 | α-CH (Norvaline) |

| ~ 47 | CH (Fmoc) |

| ~ 34 | β-CH₂ (Norvaline) |

| ~ 19 | γ-CH₂ (Norvaline) |

| ~ 14 | δ-CH₃ (Norvaline) |

Note: Predicted chemical shifts are for a CDCl₃ solvent and can vary based on solvent and concentration.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~ 3300 | Medium | N-H stretch (Amide) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 3000 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~ 1715 | Strong | C=O stretch (Carboxylic Acid) |

| ~ 1690 | Strong | C=O stretch (Urethane Amide I) |

| ~ 1530 | Medium | N-H bend (Amide II) |

| 1600, 1480, 1450 | Medium | C=C stretch (Aromatic) |

| 1320 - 1210 | Strong | C-O stretch |

| ~ 740 | Strong | C-H out-of-plane bend (Aromatic) |

Table 4: Mass Spectrometry Data

| Ionization Mode | Calculated m/z | Observed m/z | Ion Species |

| ESI+ | 340.1543 | [M+H]⁺ | C₂₀H₂₂NO₄⁺ |

| ESI+ | 362.1363 | [M+Na]⁺ | C₂₀H₂₁NNaO₄⁺ |

| ESI- | 338.1401 | [M-H]⁻ | C₂₀H₂₀NO₄⁻ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the range of approximately -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization in positive or negative mode, respectively.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes.

-

Set the mass range to scan from approximately m/z 100 to 500.

-

Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve stable and abundant ion signals.

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

-

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of this compound.

Complementary Nature of Spectroscopic Techniques

Caption: Logical relationship of how NMR, IR, and MS provide complementary data.

References

An In-depth Technical Guide to the Solubility of Fmoc-D-Nva-OH in DMF and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline (Fmoc-D-Nva-OH), a critical building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in various organic solvents, particularly N,N-Dimethylformamide (DMF), is paramount for efficient peptide coupling, minimizing aggregation, and ensuring the synthesis of high-purity peptides. While specific quantitative solubility data for this compound is not extensively published, this guide consolidates available qualitative information, provides detailed experimental protocols for determining solubility, and offers visual workflows to aid researchers in their laboratory practices.

Physicochemical Properties of this compound

-

Molecular Formula: C₂₀H₂₁NO₄

-

Molecular Weight: 339.39 g/mol

-

Storage: 0 - 8 °C[2]

Solubility of this compound

The solubility of this compound, like other Fmoc-protected amino acids, is largely dictated by the physicochemical properties of both the hydrophobic Fmoc group and the amino acid side chain. Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents, which are the cornerstone of SPPS.

Qualitative and Semi-Quantitative Solubility Data

| Solvent | Abbreviation | Chemical Class | Observed Solubility of this compound | Source |

| N,N-Dimethylformamide | DMF | Polar Aprotic | "Clearly soluble" at a concentration of 0.5 M (1 mmole in 2 ml) | [3][4] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble | [5] |

| Dichloromethane | DCM | Chlorinated | Good solubility | [1] |

| Other Polar Aprotic Solvents (e.g., NMP) | NMP | Polar Aprotic | Generally good solubility is expected based on the behavior of similar Fmoc-amino acids. | [6] |

Note: The term "clearly soluble" is a qualitative assessment and may vary slightly between different batches and purities of the compound and the solvent. For critical applications, it is highly recommended to determine the solubility experimentally.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol, adapted from established methods for other Fmoc-amino acids, outlines a reliable approach to determine the solubility of this compound.[7][8]

Gravimetric Method for Solubility Determination

This method involves creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

High-purity organic solvents (e.g., DMF, NMP, DCM, THF)

-

Analytical balance (4-decimal place)

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Calibrated pipettes

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the this compound.

-

Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

A typical setup would involve a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the this compound peak by UV absorbance at approximately 265 nm or 301 nm.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the handling and application of this compound in peptide synthesis.

Workflow for Experimental Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Troubleshooting Solubility Issues in SPPS

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound Novabiochem 144701-24-6 [sigmaaldrich.com]

- 5. This compound (144701-24-6) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide on the Storage and Stability of Fmoc-D-Nva-OH Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-D-norvaline (Fmoc-D-Nva-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid D-norvaline into peptide sequences. The D-configuration imparts resistance to enzymatic degradation, making it a valuable component in the design of therapeutic peptides with enhanced stability. The purity and stability of the this compound raw material are paramount to ensure the successful synthesis of high-quality peptides. This technical guide provides an in-depth overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound powder.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₁NO₄ |

| Molecular Weight | 339.39 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Melting Point | 150 - 154 °C[1] |

| Solubility | Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). |

| Purity (Typical) | ≥97% (HPLC)[1] |

Storage and Handling

Proper storage and handling of this compound powder are crucial to maintain its purity and prevent degradation.

Recommended Storage Conditions

For optimal stability, this compound powder should be stored in a cool, dry, and dark environment. Based on supplier recommendations and general best practices for Fmoc-amino acids, the following storage conditions are advised:

Table 2: Recommended Storage Conditions for this compound Powder

| Condition | Temperature | Duration | Recommendations |

| Long-Term Storage | -20°C | Up to several years | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. |

| Short-Term Storage | 2-8°C | Up to several months | Keep in a desiccator to protect from humidity. Avoid frequent temperature fluctuations.[2] |

| Room Temperature | Ambient | Short periods (days to weeks) | Generally stable for the duration of shipping and routine laboratory handling. However, for extended periods, refrigeration is recommended.[3] |

Handling Precautions:

-

Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the powder.

-

Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of the powder.

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the lability of the Fmoc protecting group and, to a lesser extent, the potential for degradation of the norvaline side chain.

Stability of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is known to be stable under acidic conditions but is readily cleaved by bases. This base-lability is the cornerstone of its use in SPPS.

-

Hydrolytic Degradation (Base-Catalyzed): The primary degradation pathway for the Fmoc group is a β-elimination reaction initiated by a base. Even trace amounts of basic impurities can lead to the cleavage of the Fmoc group, resulting in the formation of dibenzofulvene (DBF) and the free amino acid, D-norvaline. The highly reactive DBF can further react with nucleophiles or polymerize. While the powder is generally stable, exposure to a basic environment (e.g., amine contaminants in solvents) will initiate this degradation.

-

Thermal Degradation: The Fmoc group can also be cleaved at elevated temperatures. Studies have shown that thermal cleavage can occur in solvents like DMSO at temperatures around 120°C, proceeding without the need for a base.[4][5][6] While significant thermal degradation is not expected under recommended storage conditions, prolonged exposure to high temperatures should be avoided.

A diagram illustrating the base-catalyzed degradation of the Fmoc group is provided below.

Stability of the Norvaline Side Chain

The n-propyl side chain of norvaline is chemically robust and not prone to degradation under normal storage conditions. Unlike amino acids with more reactive side chains (e.g., methionine, cysteine, tryptophan, asparagine, glutamine), the alkyl side chain of norvaline is not susceptible to oxidation, deamidation, or other common degradation pathways.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound powder involves subjecting the material to stress conditions and analyzing its purity and degradation products over time. The following protocols are based on ICH guidelines for stability testing of drug substances and common analytical methods for Fmoc-amino acids.[7][8][9]

Accelerated Stability Study Protocol

This protocol outlines a general framework for an accelerated stability study.

Objective: To evaluate the stability of this compound powder under accelerated temperature and humidity conditions to predict its long-term stability.

Materials:

-

This compound powder (at least three batches, if available)

-

Climate-controlled stability chambers

-

Appropriate sample containers (e.g., amber glass vials with inert caps)

-

RP-HPLC system with UV detector

-

Analytical balance

-

Solvents and reagents for HPLC analysis (HPLC grade)

Table 3: Accelerated Stability Study Conditions and Testing Frequency

| Storage Condition | Testing Time Points |

| 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| 30°C / 65% RH | 0, 3, 6, 9, 12 months |

| 40°C / 75% RH | 0, 1, 3, 6 months[10][11][12] |

Procedure:

-

Initial Analysis (Time 0): Perform a complete analysis of the this compound powder from each batch before placing it under stress conditions. This includes appearance, purity by RP-HPLC, and identification of any existing impurities.

-

Sample Preparation for Storage: Aliquot a sufficient amount of powder for each time point into individual, labeled vials.

-

Storage: Place the vials in the stability chambers at the specified conditions.

-

Time Point Analysis: At each scheduled time point, remove the designated vials from the chambers. Allow them to equilibrate to room temperature before opening.

-

Analysis: Perform the same set of analyses as in the initial assessment (appearance and RP-HPLC purity).

-

Data Evaluation: Compare the results at each time point to the initial data. A significant change is typically defined as a failure to meet the established specification for purity or appearance.

RP-HPLC Method for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of Fmoc-amino acids.[13]

Table 4: Typical RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 30% to 90% B over 20 minutes (example, may require optimization) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm or 301 nm (for the Fmoc group) |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B. |

Purity Calculation: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, low humidity, and protection from light. The primary potential for degradation involves the base-catalyzed cleavage of the Fmoc protecting group. The norvaline side chain is chemically robust and not a significant concern for stability. A well-designed stability study, utilizing RP-HPLC for purity assessment, is essential to establish a re-test period and ensure the quality of this critical raw material for peptide synthesis. Adherence to proper storage and handling protocols will maximize the shelf-life and performance of this compound in research and drug development applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. reddit.com [reddit.com]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. Ich guideline for stability testing | PPTX [slideshare.net]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

The Role of Fmoc-D-norvaline in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-norvaline, a derivative of the non-proteinogenic amino acid D-norvaline, has emerged as a critical building block in the field of peptide research and pharmaceutical development. Its unique structural properties, particularly the presence of the D-enantiomer, offer significant advantages in the design of novel peptides with enhanced stability and biological activity. This technical guide provides an in-depth overview of the applications of Fmoc-D-norvaline, complete with experimental protocols and quantitative data to support its use in the laboratory.

Core Applications in Research

Fmoc-D-norvaline is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus allows for a stable yet readily cleavable protecting group, essential for the stepwise elongation of the peptide chain.[1][2] The incorporation of D-norvaline into peptide sequences is a key strategy to confer resistance to enzymatic degradation.[3] Most proteases are stereospecific for L-amino acids, making peptides containing D-amino acids less susceptible to cleavage and thereby increasing their in vivo half-life.[4]

The applications of Fmoc-D-norvaline extend across several research domains:

-

Drug Development: A primary application lies in the creation of peptide-based therapeutics with improved pharmacokinetic profiles.[5] By enhancing metabolic stability, D-norvaline-containing peptides can exhibit prolonged therapeutic effects.

-

Protein Interaction Studies: The introduction of this unnatural amino acid can modulate the conformation of peptides, influencing their binding affinity and selectivity for biological targets such as receptors and enzymes.[6]

-

Protein Folding and Stability Research: Fmoc-D-norvaline is used to create peptide models to investigate the principles of protein folding and what contributes to their structural stability.[7]

-

Biotechnology and Diagnostics: It plays a role in the development of recombinant proteins and peptide-based diagnostic tools.[5][7]

Physicochemical and Quality Parameters

Ensuring the quality of Fmoc-D-norvaline is paramount for successful peptide synthesis. The following table summarizes key quantitative data for this compound.

| Parameter | Typical Specification | Significance in Research |

| Molecular Weight | 339.39 g/mol | Essential for accurate molar calculations in synthesis protocols. |

| Molecular Formula | C₂₀H₂₁NO₄ | Defines the elemental composition of the compound. |

| Appearance | White to light yellow solid | A visual indicator of purity; significant deviation may suggest contamination. |

| Purity (by HPLC) | ≥98.0% | High purity is crucial to prevent the incorporation of impurities into the peptide sequence, which can complicate purification and biological assessment. |

| Melting Point | 150 - 154 °C | A sharp melting point range is indicative of high purity.[6] |

| Solubility | Soluble in DMSO and DMF | Important for preparing stock solutions for solid-phase peptide synthesis. |

| Storage Conditions | Powder: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | Adherence to proper storage conditions is critical to prevent degradation and maintain the integrity of the compound. |

Experimental Protocols

The following section details a generalized protocol for the incorporation of Fmoc-D-norvaline into a peptide sequence using manual solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-D-norvaline Incorporation

This protocol outlines the key steps for adding an Fmoc-D-norvaline residue to a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, Wang)

-

Fmoc-D-norvaline

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Dichloromethane (DCM), Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Methodology:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes to ensure optimal accessibility of the reaction sites.[8]

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% piperidine solution in DMF.[9] This is typically a two-step process: a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).[8]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[3]

-

Coupling of Fmoc-D-norvaline:

-

In a separate vessel, Fmoc-D-norvaline (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent such as HCTU (e.g., 2.9 equivalents) and a base like DIPEA (e.g., 6 equivalents).[3]

-

This activated amino acid solution is then added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.[8] Monitoring the reaction for completion using a qualitative test like the Kaiser test is recommended.[10]

-

-

Washing: The resin is washed extensively with DMF to remove any unreacted reagents and byproducts.[3]

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail.[8][10] The crude peptide is then precipitated with cold diethyl ether.[10]

Protocol 2: In Vitro Plasma Stability Assay

This protocol is designed to assess the enhanced stability of a D-norvaline-containing peptide compared to its L-amino acid counterpart.

Materials:

-

Purified peptide containing D-norvaline

-

Purified control peptide with the corresponding L-amino acid

-

Human plasma (pooled, heparinized)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN) with 1% formic acid

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Peptide Solution Preparation: Prepare stock solutions of the test and control peptides in PBS at a concentration of 1 mg/mL.[4]

-

Incubation: Pre-warm the human plasma to 37°C. In separate microcentrifuge tubes, spike the peptide stock solution into the plasma to achieve a final concentration of 50 µg/mL.[4]

-

Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the incubation mixture.[4][8]

-

Enzyme Inactivation and Protein Precipitation: Immediately stop the enzymatic reaction by adding ice-cold ACN with 1% formic acid to the collected aliquots.[4]

-

Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.[4]

-

Analysis: Analyze the supernatant containing the remaining peptide by LC-MS/MS to quantify the amount of intact peptide at each time point. The degradation rate and half-life can then be calculated.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex processes in research. The following are Graphviz representations of the experimental workflow and a conceptual signaling pathway.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-D-norvaline.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Physical and Chemical Characteristics of Fmoc-D-Nva-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline (Fmoc-D-Nva-OH) is a pivotal building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid D-norvaline into peptide sequences. The introduction of D-amino acids can significantly enhance the metabolic stability of peptides by conferring resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and data presentation to aid researchers in its effective application.

Physical and Chemical Properties

This compound is typically supplied as a white to off-white or beige crystalline solid or powder.[1][2] Its structural and physical characteristics are crucial for its handling, storage, and reactivity in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | White to slight yellow to beige powder/crystalline solid | [1][2] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1][3] |

| Molecular Weight | 339.39 g/mol | [1][3] |

| CAS Number | 144701-24-6 | [1][3] |

| Melting Point | 152-154 °C | [1][3] |

| Solubility | Soluble in DMSO and other organic solvents such as DMF.[1][4] | [1][4] |

| Optical Rotation | [α] = 20 ± 2° D | [1] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols

The following sections detail generalized experimental procedures for the characterization and analysis of this compound. These protocols are representative of standard methods used for Fmoc-protected amino acids.

Determination of Melting Point

The melting point is a critical indicator of purity for crystalline solids. A sharp melting range typically signifies a high-purity compound.

Apparatus and Materials:

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample (dry)

-

Spatula

Procedure:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the powdered sample into a capillary tube, to a depth of 2-3 mm.

-

Pack the sample by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, repeat the measurement, this time heating at a slower rate (1-2 °C/min) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of Fmoc-protected amino acids.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample Solvent: Acetonitrile/Water (50:50, v/v)

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would be from a lower percentage of Mobile Phase B to a higher percentage over 20-30 minutes to elute the compound and any impurities.

-

-

Analysis: The purity is calculated by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

Solubility Determination (Gravimetric Method)

This protocol provides a method to determine the solubility of this compound in a given solvent.

Apparatus and Materials:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

-

Solvent of interest (e.g., DMF, DMSO)

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial. Record the total mass.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant and transfer it to a new pre-weighed vial.

-

Evaporate the solvent completely under a stream of nitrogen or in a vacuum desiccator.

-

Weigh the vial containing the dried solute to determine the mass of the dissolved this compound.

-

Calculate the solubility in the desired units (e.g., mg/mL).

Signaling Pathways and Experimental Workflows

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for the incorporation of an this compound residue into a growing peptide chain attached to a solid support.

Caption: A diagram illustrating one cycle of Fmoc solid-phase peptide synthesis.

Conclusion

This compound is a well-characterized amino acid derivative essential for the synthesis of peptides with enhanced biological stability. Its physical and chemical properties, as summarized in this guide, provide the necessary information for its successful application in research and development. The provided experimental protocols offer a framework for the quality control and characterization of this important synthetic building block.

References

Fmoc-D-Nva-OH safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for N-α-(9-Fluorenylmethoxycarbonyl)-D-norvaline (Fmoc-D-Nva-OH), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a D-norvaline derivative featuring an Fmoc protecting group on its amino function, making it a standard building block for Fmoc solid-phase peptide synthesis (SPPS).[1] It typically appears as a white to off-white crystalline solid or powder.[1][2][3]

Table 1: Physicochemical Data for this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 144701-24-6 | [1] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1][4] |

| Molecular Weight | 339.39 g/mol | [1][4] |

| Melting Point | 152-154 °C | [1][2][3][5] |

| Boiling Point | 557.9 ± 33.0 °C (Predicted) | [1][2][3] |

| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [1][2][3] |

| Flash Point | 291.2 ± 25.4 °C (Predicted) | [2] |

| pKa | 3.91 ± 0.20 (Predicted) | [3] |

| Solubility | Soluble in DMSO and other organic solvents | [1] |

| Optical Rotation | [α] = 20 ± 2° D |[1] |

Safety and Hazard Information

This compound is classified as an irritant.[2][3] The Globally Harmonized System (GHS) classification indicates potential hazards upon ingestion and contact, requiring careful handling to avoid exposure.

Table 2: GHS Hazard and Precautionary Data

| Category | Code | Description | References |

|---|---|---|---|

| Pictogram | GHS07 | [3] | |

| Signal Word | Warning | [3] | |

| Hazard Statements | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [3] | |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| Safety Instructions | S22 | Do not breathe dust. | [2][3][5] |

| S24/25 | Avoid contact with skin and eyes. | [2][3][5] | |

| Storage Class | 11 | Combustible Solids |

| WGK (Germany) | 3 | Water Hazard Class 3 (highly hazardous to water) |[2][3] |

Experimental Protocols: Safe Handling Procedures

While specific toxicological studies are not detailed in the provided literature, a standardized protocol for handling this and similar chemical reagents can be established based on general safety data sheets for amino acid derivatives.[6][7][8][9]

3.1 Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory to minimize exposure risk.

-

Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

-

Hand Protection: Handle with impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[6]

-

Body Protection: Wear a lab coat, long pants, and closed-toe shoes. Impervious clothing should be selected based on the concentration and amount of the substance being handled.[6]

-

Respiratory Protection: In situations where dust is generated and ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95).[6]

3.2 Handling and Use Protocol

-

Preparation: Before handling, ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.[6][7][8] Confirm that an eyewash station and safety shower are accessible.

-

Weighing (Solid Form): Conduct all weighing operations within a chemical fume hood or a ventilated enclosure to prevent the inhalation of dust.[9] Use a spatula for transfers and avoid actions that could create airborne dust.

-

Dissolution (Solution Form): When preparing solutions, perform all manipulations inside a chemical fume hood. Add the solid this compound to the solvent slowly to prevent splashing.[9]

-

Spill Management: In case of a spill, pick up and arrange disposal without creating dust.[6] Sweep up the solid material and place it in a suitable, sealed container for disposal. Prevent the product from entering drains.[6][7][8]

3.3 First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water.[7][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][10]

-

Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician.[10]

Storage and Disposal

-

Storage: Store the container tightly sealed in a dry, well-ventilated place.[6][7][8] The recommended storage temperature is between 2-8°C.[2][3][5]

-

Disposal: Dispose of waste material in accordance with federal, state, and local environmental control regulations.[8] Contaminated packaging and unused material should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling and disposal of this compound.

References

- 1. This compound (144701-24-6) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-D-norvaline|lookchem [lookchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. anaspec.com [anaspec.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Nva-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis.[1][2] This methodology offers milder reaction conditions compared to the traditional Boc/Bzl chemistry, making it compatible with a wide range of peptide modifications and enabling the synthesis of complex peptide sequences.[1] These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides incorporating Fmoc-D-Nva-OH (Fmoc-D-Norvaline-OH), a non-proteinogenic amino acid. The incorporation of D-amino acids, such as D-Norvaline, is a key strategy in drug design to enhance peptide stability against enzymatic degradation.

D-Norvaline, being a β-branched amino acid, presents a moderate degree of steric hindrance which can pose challenges during the coupling step, potentially leading to incomplete reactions and the formation of deletion sequences.[3][4] This protocol addresses these challenges by providing optimized conditions and troubleshooting strategies to ensure efficient incorporation of this compound and successful synthesis of the target peptide.

Properties of this compound

| Property | Value | Reference |

| Synonyms | Fmoc-D-2-aminovaleric acid | [5] |

| CAS Number | 144701-24-6 | [5] |

| Molecular Formula | C₂₀H₂₁NO₄ | [5] |

| Molecular Weight | 339.4 g/mol | [5] |

| Appearance | White powder | [5] |

| Melting Point | 150 - 154 °C | [5] |

| Purity (HPLC) | ≥ 97% | [5] |

| Storage Conditions | 0 - 8 °C | [5] |

Experimental Protocols

The synthesis of a peptide containing D-Norvaline via Fmoc-SPPS follows a cyclical process of deprotection, washing, coupling, and washing. The following protocols detail the key steps for manual synthesis.

Protocol 1: Resin Preparation and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[6]

-

Resin Selection : For a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, Wang or 2-Chlorotrityl chloride resin can be used.[7]

-

Swelling : Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to swell the resin for at least 30-60 minutes.[7] This allows for better diffusion of reagents into the resin beads.

-

Solvent Removal : After swelling, drain the solvent from the reaction vessel.

Protocol 2: N-terminal Fmoc Deprotection

The Fmoc group is a base-labile protecting group.

-

Deprotection Solution : Prepare a 20% (v/v) solution of piperidine in DMF.

-

Deprotection Reaction : Add the deprotection solution to the resin and agitate for 5-20 minutes at room temperature. A second treatment with fresh deprotection solution for the same duration ensures complete removal of the Fmoc group.

-

Washing : Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Coupling of this compound

Due to the steric hindrance of D-Norvaline, a potent activating agent is recommended to ensure high coupling efficiency.

-

Amino Acid Activation :

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) or HCTU (3-5 equivalents) in DMF.[3][4]

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

-

Allow the activation to proceed for a few minutes before adding to the resin.

-

-

Coupling Reaction :

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. For sterically hindered amino acids, extended coupling times are often necessary.[3]

-

-

Monitoring the Coupling Reaction :

-

Perform a Kaiser (ninhydrin) test on a few resin beads to check for the presence of free primary amines.[3]

-

A negative Kaiser test (yellow/colorless beads) indicates complete coupling.

-

A positive Kaiser test (blue/purple beads) indicates incomplete coupling, and a second coupling should be performed.[3]

-

-

Washing : After a successful coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 4: Double Coupling for Sterically Hindered Residues

If the initial coupling of this compound is incomplete, a double coupling is recommended.

-

First Coupling : Follow Protocol 3.

-

Wash : After the first coupling, drain the reaction vessel and wash the resin with DMF (3 times).

-

Second Coupling : Repeat the activation and coupling steps with a fresh solution of activated this compound.

-

Monitoring and Washing : Perform a Kaiser test to confirm completion and then wash the resin with DMF.

Protocol 5: Capping of Unreacted Amines

If double coupling fails, it is essential to cap any unreacted amines to prevent the formation of deletion peptides.

-

Prepare Capping Solution : Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

-

Capping Reaction : Add the capping solution to the resin and agitate for 30 minutes at room temperature.

-

Washing : Wash the resin thoroughly with DMF (3 times) and then DCM (3 times).

Protocol 6: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Resin Preparation : Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

-

Cleavage Reaction : Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Purification : Collect the precipitated peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative data for the coupling of sterically hindered amino acids is often sequence-dependent. The following table summarizes the relative performance of common coupling reagents for such residues, which can be extrapolated for this compound.

| Coupling Reagent | Relative Efficiency for Hindered Coupling | Notes |

| HATU | +++ | Highly reactive, often the reagent of choice for difficult couplings, minimizes racemization.[3][4] |

| HCTU | +++ | Very effective uronium-based reagent, comparable to HATU.[4] |

| COMU | +++ | Oxyma-based reagent, highly efficient and a safer alternative to HOBt-based reagents.[4] |

| PyBOP | ++ | Phosphonium salt-based reagent, effective for many hindered couplings. |

| DIC/HOBt | + | Carbodiimide-based activation, can be less effective for severely hindered couplings. |

Visualizations

Fmoc-SPPS Workflow

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Troubleshooting Incomplete Coupling of Sterically Hindered Amino Acids

Caption: Decision tree for troubleshooting incomplete coupling of this compound.